molecular formula C13H11N3S B1271326 4-(1H-benzimidazol-2-ylthio)aniline CAS No. 956-13-8

4-(1H-benzimidazol-2-ylthio)aniline

Cat. No. B1271326
CAS RN: 956-13-8
M. Wt: 241.31 g/mol
InChI Key: GHVGNUODYYVYNN-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-ylthio)aniline is a chemical compound with the molecular formula C13H11N3S . It is also known as 4-(1H-benzimidazol-2-yl)aniline and 2-(4-aminophenyl)benzimidazole . The compound has a molecular weight of 209.253 .


Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-ylthio)aniline can be achieved through various methods. One such method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) .


Molecular Structure Analysis

The molecular structure of 4-(1H-benzimidazol-2-ylthio)aniline consists of a benzimidazole ring attached to an aniline group via a sulfur atom . The benzimidazole ring is a fused aromatic ring consisting of a benzene ring and an imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives, including 4-(1H-benzimidazol-2-ylthio)aniline, have been found to exhibit a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The wide range of biological activity is likely due to the ability of the benzimidazole nucleus to interact with proteins and enzymes .


Physical And Chemical Properties Analysis

4-(1H-benzimidazol-2-ylthio)aniline is a solid at 20 degrees Celsius . It has a molecular weight of 209.253 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(1H-benzimidazol-2-ylthio)aniline serves as a precursor in the synthesis of various heterocyclic compounds. Its benzimidazole core is a crucial pharmacophore in drug discovery, often used to create molecules with significant biological activity . The thioaniline moiety can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups that can lead to the formation of complex heterocycles .

Antiviral Agent Development

The benzimidazole derivatives synthesized from this compound have shown potential as antiviral agents. They have been studied for activity against a range of viruses, including HIV, HCV, HCMV, and HSV-1 . This is particularly important for the development of new treatments for viral infections that are resistant to current medications.

Anti-Cancer Research

Compounds derived from 4-(1H-benzimidazol-2-ylthio)aniline have been explored for their anticancer properties. The ability to modify the benzimidazole scaffold allows researchers to synthesize molecules that can interact with various biological targets, potentially leading to new cancer therapies .

Enzyme Inhibition Studies

The structural flexibility of 4-(1H-benzimidazol-2-ylthio)aniline derivatives enables them to act as enzyme inhibitors. These compounds can be designed to bind to active sites or allosteric sites of enzymes, thereby modulating their activity. This has implications for the treatment of diseases where enzyme regulation is crucial .

Anti-Inflammatory and Antimicrobial Applications

Benzimidazole derivatives, including those derived from 4-(1H-benzimidazol-2-ylthio)aniline, have been reported to exhibit anti-inflammatory and antimicrobial activities. This makes them valuable in the research and development of new drugs for treating infections and inflammatory conditions .

Coordination Chemistry and Metal Complex Formation

Due to the presence of nitrogen and sulfur donors in its structure, 4-(1H-benzimidazol-2-ylthio)aniline is an excellent ligand for metal complexes. These complexes can be studied for their catalytic properties or potential use in materials science .

properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVGNUODYYVYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368493
Record name 4-(1H-benzimidazol-2-ylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1H-benzimidazol-2-ylthio)aniline

CAS RN

956-13-8
Record name 4-(1H-benzimidazol-2-ylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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